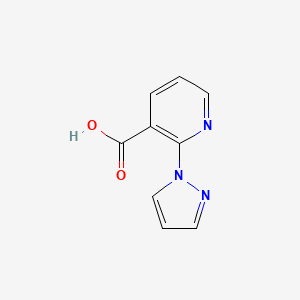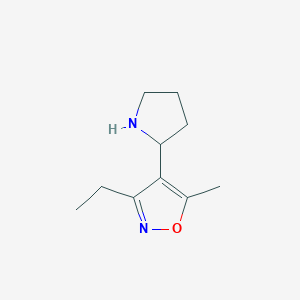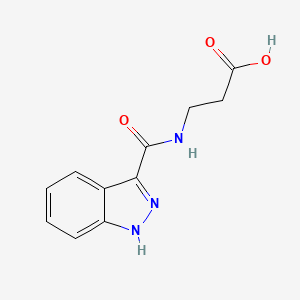
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
概要
説明
“2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a compound that has been involved in various chemical reactions and studies . It has been used in Rh (III)-catalyzed and solvent-controlled C–H bond functionalization .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which include “this compound”, has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been the subject of various studies . For instance, Bis-cyclometallated Ir (III) complexes containing 2- (1 H -pyrazol-3-yl)pyridine ligands have been synthesized .Chemical Reactions Analysis
The compound has been involved in Rh (III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes . This provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .科学的研究の応用
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and the synthesis of organic compounds. This compound has been used as a model compound to study the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been used in the synthesis of other organic compounds, such as 2-(1H-pyrazol-1-yl)pyridine-3-carboxamide and 2-(1H-pyrazol-1-yl)-4-pyridinecarboxylic acid.
作用機序
Target of Action
It’s known that pyrazolopyridine compounds can serve as ligands in various chemical reactions .
Mode of Action
The compound has been described in the context of Rhodium (III) catalyzed C-H bond functionalization . In this process, the compound interacts with internal alkynes under the influence of a Rhodium (III) catalyst. This leads to a switchable C-H functionalization, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .
Biochemical Pathways
The compound’s involvement in rhodium (iii) catalyzed c-h bond functionalization suggests it may play a role in various organic synthesis pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 124°c . It’s soluble in methanol, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is the production of either C-H alkenylation products or indazole products in moderate to good yields . These products are important in various chemical synthesis processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Rhodium (III) catalyzed C-H bond functionalization is solvent-controlled . Therefore, the choice of solvent can significantly impact the outcome of the reaction. Additionally, the compound’s stability might be influenced by temperature, given its defined melting point .
実験室実験の利点と制限
The use of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid in laboratory experiments has a number of advantages, including its low cost and easy availability. Additionally, this compound can be used in a variety of experiments, including enzyme inhibition studies and organic synthesis. However, there are some limitations to using this compound in laboratory experiments, such as the lack of a detailed understanding of its mechanism of action and the potential for toxicity at high concentrations.
将来の方向性
There are a number of potential future directions for research on 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. These include further studies on its mechanism of action, the development of new applications for this compound in the laboratory, and further studies on its biochemical and physiological effects. Additionally, more research could be done to investigate the potential toxicity of this compound at high concentrations and its potential therapeutic applications.
生化学分析
Biochemical Properties
It is known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Molecular Mechanism
It has been suggested that the compound may undergo Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products
特性
IUPAC Name |
2-pyrazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLBVFQPQOKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019075-47-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374342.png)
![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)

![2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374377.png)
![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374384.png)

![3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B3374404.png)


